molecular formula C29H31NO6 B3556781 9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

Cat. No.: B3556781
M. Wt: 489.6 g/mol
InChI Key: AGFCVYSFIICPOY-UHFFFAOYSA-N
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Description

9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a nitrophenyl group and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactionsThe xanthene core is then synthesized and coupled with the furan derivative under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound have shown potential as antimicrobial agents. The nitrophenyl group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics .

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets. For instance, in its antimicrobial application, the nitrophenyl group can disrupt bacterial cell walls, leading to cell lysis. In cancer research, the compound can inhibit specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring. They exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Indoles: Indoles are aromatic heterocyclic compounds with a nitrogen atom. They are known for their wide range of biological activities, such as antiviral and anticancer properties.

Uniqueness

What sets 9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE apart is its unique combination of a furan ring and a xanthene core, which provides a distinct set of chemical and biological properties. This combination allows for versatile functionalization and a broad range of applications in various fields.

Properties

IUPAC Name

9-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6/c1-15-16(2)18(30(33)34)8-7-17(15)21-9-10-22(35-21)27-25-19(31)11-28(3,4)13-23(25)36-24-14-29(5,6)12-20(32)26(24)27/h7-10,27H,11-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFCVYSFIICPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 2
Reactant of Route 2
9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 3
9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 4
Reactant of Route 4
9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 5
9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 6
Reactant of Route 6
9-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

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